Butanenitrile, 4-(2-benzothiazolylthio)-
Description
Butanenitrile, 4-(2-benzothiazolylthio)- is a nitrile derivative characterized by a benzothiazole ring linked via a sulfur atom to the fourth carbon of a butanenitrile chain. The benzothiazole moiety is a bicyclic structure containing a benzene fused to a thiazole ring, which is known for its electron-withdrawing properties and bioactivity .
Properties
CAS No. |
73824-29-0 |
|---|---|
Molecular Formula |
C11H10N2S2 |
Molecular Weight |
234.3 g/mol |
IUPAC Name |
4-(1,3-benzothiazol-2-ylsulfanyl)butanenitrile |
InChI |
InChI=1S/C11H10N2S2/c12-7-3-4-8-14-11-13-9-5-1-2-6-10(9)15-11/h1-2,5-6H,3-4,8H2 |
InChI Key |
KJBOFUUAPCUIJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCCCC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanenitrile, 4-(2-benzothiazolylthio)- typically involves the reaction of 2-mercaptobenzothiazole with butanenitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like ethanol. The mixture is heated to facilitate the reaction, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Butanenitrile, 4-(2-benzothiazolylthio)- can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzothiazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation are common methods.
Substitution: Electrophiles like halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Halogenated or nitrated benzothiazole derivatives.
Scientific Research Applications
Butanenitrile, 4-(2-benzothiazolylthio)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of Butanenitrile, 4-(2-benzothiazolylthio)- involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzothiazole ring is known for its ability to interact with biological macromolecules, which can lead to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Butanenitrile, 4-(2-benzothiazolylthio)-
- Structure : Features a benzothiazole-thioether group attached to a butanenitrile chain.
- Synthesis: Limited details are available, but analogous nitriles in the evidence (e.g., compounds 76–78 in ) are synthesized via nucleophilic substitution or condensation reactions, often purified via thin-layer chromatography .
4-(2-Phenylthiazol-4-yl)benzonitrile ()
- Structure : Contains a phenylthiazole group linked to a benzonitrile.
- Key Differences : The aromatic benzonitrile core and phenylthiazole substituent contrast with the aliphatic butanenitrile chain and benzothiazolylthio group in the target compound. This structural divergence may influence electronic properties and solubility.
- Synthesis : Prepared via reaction of thiobenzamide with 4-(2-bromoacetyl)benzonitrile in acetone, followed by recrystallization .
Plant-Derived Nitriles ()
- Examples : 4-(Methylthio)butanenitrile (3MTP-CN), 5-(methylthio)pentanenitrile (4MTB-CN).
- Structure : Shorter aliphatic chains with methylthio or methylsulfonyl groups.
- Key Differences: These naturally occurring nitriles are volatile and involved in plant defense mechanisms, unlike the synthetic, non-volatile Butanenitrile, 4-(2-benzothiazolylthio)- .
Compounds 76–78 ()
- Examples :
- 76 : (E)-4-(1,3-dioxoisoindolin-2-yl)-4-((2-(naphthalen-2-yl)vinyl)thio)butanenitrile (MW: 399.12).
- 77 : (E)-4-(1,3-dioxoisoindolin-2-yl)-4-((2-(thiophen-2-yl)vinyl)thio)butanenitrile (MW: 355.06).
- Structure : Share the butanenitrile backbone but differ in substituents (naphthalene, thiophene, or phenylbutenyl groups).
- Synthesis : Synthesized under standardized conditions (Method D) with yields of 48–58%, purified via thin-layer chromatography .
Physicochemical and Functional Comparisons
Molecular Weight and Substituent Effects
- Electronic Properties : The benzothiazole group in the target compound may enhance electron deficiency compared to phenylthiazole or methylthio groups, influencing reactivity in cross-coupling reactions or charge transport in materials.
- Solubility : Bulky aromatic substituents (e.g., benzothiazole, naphthalene) likely reduce solubility in polar solvents compared to smaller aliphatic nitriles like 3MTP-CN.
Biological Activity
Butanenitrile, 4-(2-benzothiazolylthio)- is a compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its potential applications.
Synthesis
The synthesis of Butanenitrile, 4-(2-benzothiazolylthio)- typically involves the reaction of benzothiazole derivatives with suitable reagents to introduce the butanenitrile moiety. The general method includes:
- Formation of Benzothiazole : Starting from 2-mercaptobenzothiazole.
- Nitrile Introduction : Reacting the benzothiazole with appropriate nitrile precursors under controlled conditions.
Biological Activity Overview
The biological activities of Butanenitrile, 4-(2-benzothiazolylthio)- can be categorized into several key areas:
Antimicrobial Activity
Research indicates that compounds containing the benzothiazole moiety exhibit significant antimicrobial properties. For instance:
- Antibacterial Effects : The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : Studies have reported potent antifungal actions against strains like Candida albicans .
Antitumor Activity
Butanenitrile derivatives have been evaluated for their antiproliferative effects on cancer cell lines:
- Cell Line Studies : In vitro studies on human cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer) demonstrated moderate to significant inhibition of cell growth .
Anti-inflammatory Properties
The compound exhibits anti-inflammatory effects, which may be attributed to its ability to inhibit enzymes involved in inflammatory pathways:
- Mechanism of Action : It has been suggested that the presence of the benzothiazole ring enhances its interaction with inflammatory mediators .
Table 1: Summary of Biological Activities
Detailed Case Studies
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of various derivatives of benzothiazole, including Butanenitrile, showing a significant zone of inhibition against Bacillus subtilis and Candida spp. The minimal inhibitory concentration (MIC) was determined to be as low as 50 μg/mL for some derivatives, indicating high potency .
- Antitumor Mechanism Investigation : In a study focusing on the antiproliferative activity, compounds were tested against multiple cancer cell lines. The results indicated that modifications in the substituents on the benzothiazole significantly influenced their activity, with certain derivatives achieving over 70% inhibition at concentrations below 10 μM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
